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Compound of Interest

Compound Name: 5-phenylisoxazol-3-amine

Cat. No.: B2541051

This guide provides a comprehensive analysis of the spectroscopic data for 5-phenylisoxazol-
3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug
development. Understanding the spectral signature of this molecule is fundamental for its
unambiguous identification, purity assessment, and the elucidation of its structural features,
which are critical for researchers, scientists, and professionals in the field of drug discovery.

Molecular Structure and its Spectroscopic
Implications

5-Phenylisoxazol-3-amine possesses a distinct molecular architecture comprising a phenyl
ring attached to an isoxazole core, which in turn is substituted with an amine group. This
arrangement of aromatic and heterocyclic moieties, along with the primary amine, gives rise to
a unique set of spectroscopic characteristics that can be probed using various analytical
techniques. The interplay of these functional groups dictates the chemical environment of each
atom, leading to specific signals in Nuclear Magnetic Resonance (NMR), characteristic
vibrational modes in Infrared (IR) spectroscopy, and predictable fragmentation patterns in Mass
Spectrometry (MS).

Caption: Molecular structure of 5-phenylisoxazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2541051?utm_src=pdf-interest
https://www.benchchem.com/product/b2541051?utm_src=pdf-body
https://www.benchchem.com/product/b2541051?utm_src=pdf-body
https://www.benchchem.com/product/b2541051?utm_src=pdf-body
https://www.benchchem.com/product/b2541051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2541051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 5-phenylisoxazol-3-amine, both *H and 3C NMR provide critical information for
structural confirmation.

'H NMR Spectroscopy

The proton NMR spectrum of 5-phenylisoxazol-3-amine is expected to exhibit distinct signals
corresponding to the protons of the phenyl ring, the isoxazole ring, and the amine group.

e Phenyl Protons: The protons on the phenyl ring will typically appear as a multiplet in the
aromatic region, generally between & 7.0 and 8.0 ppm. The exact chemical shifts and
coupling patterns will depend on the electronic effects of the isoxazole substituent.

¢ Isoxazole Proton: The isoxazole ring has a single proton, which is expected to resonate as a
singlet in a region distinct from the phenyl protons, likely influenced by the adjacent
heteroatoms.

e Amine Protons: The protons of the primary amine group will typically appear as a broad
singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature
due to hydrogen bonding and exchange phenomena.

3C NMR Spectroscopy

The 13C NMR spectrum will show signals for each unique carbon atom in the molecule.

e Phenyl Carbons: The six carbons of the phenyl ring will give rise to several signals in the
aromatic region (typically & 120-140 ppm). The carbon attached to the isoxazole ring (ipso-
carbon) will have a distinct chemical shift.

» |soxazole Carbons: The three carbon atoms of the isoxazole ring will have characteristic
chemical shifts, with the carbon atoms bonded to the heteroatoms (oxygen and nitrogen)
being significantly deshielded.

e C-NH:2 Carbon: The carbon atom of the isoxazole ring bonded to the amine group will also
exhibit a characteristic chemical shift.

Table 1: Predicted NMR Data for 5-phenylisoxazol-3-amine
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Predicted Chemical

Nucleus _ Multiplicity Assignment
Shift (8, ppm)

H 72-7.8 Multiplet Phenyl-H

H ~6.0-6.5 Singlet Isoxazole-H

H Broad Singlet -NH:z

13C 125-135 Phenyl-C

13C ~128 Phenyl ipso-C

13C ~170 Isoxazole C-5

13C ~95 Isoxazole C-4

13C ~160 Isoxazole C-3

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 5-phenylisoxazol-3-amine is expected to show characteristic
absorption bands for the N-H, C=N, C=C, and C-O bonds.

in the region of 3300-3500 cm~1.[1]

N-H Stretching: The primary amine group will exhibit two characteristic stretching vibrations

e Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl ring will appear just

above 3000 cm™1,

¢ C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring

and the C=C bonds in both the isoxazole and phenyl rings are expected in the 1500-1650

cm~! region.

e C-O Stretching: The C-O stretching vibration of the isoxazole ring will likely be observed in

the fingerprint region, typically around 1000-1300 cm™1.

Table 2: Characteristic IR Absorption Bands for 5-phenylisoxazol-3-amine
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Wavenumber (cm~?) Vibrational Mode Functional Group
3300 - 3500 N-H Stretch Primary Amine

> 3000 C-H Stretch Aromatic

1500 - 1650 C=N and C=C Stretch Isoxazole & Phenyl
1000 - 1300 C-O Stretch Isoxazole

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity. For 5-phenylisoxazol-3-amine (CoHsN20),
the expected molecular weight is approximately 160.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed
at m/z 160. The fragmentation pattern would likely involve the cleavage of the isoxazole ring

[CsHsN]+
[CoHsN20]* \

m/z = 160 - CsHsN20 [CeHs]*
(Molecular lon) )%‘ m/z =77
[C7Hs0O]*
m/z = 105

Click to download full resolution via product page

and the loss of small neutral molecules.

Caption: Plausible fragmentation pathway for 5-phenylisoxazol-3-amine in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.
Instrument-specific parameters may require optimization.
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of 5-phenylisoxazol-3-amine in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs) in a clean NMR tube.

'H NMR Acquisition: Acquire the *H NMR spectrum using a standard single-pulse
experiment. Key parameters include a sufficient number of scans for a good signal-to-noise
ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a
relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire the 3C NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are
typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of 5-phenylisoxazol-3-
amine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an

agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture
into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and
acquire the spectrum over the desired range (e.g., 4000-400 cm~1). A background spectrum
of the empty sample compartment should be recorded and subtracted from the sample
spectrum.

Mass Spectrometry Protocol

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after dissolution in a volatile solvent
for liquid injection.

lonization: Utilize electron ionization (El) with a standard electron energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-200).
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Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and
comprehensive approach for the structural elucidation and characterization of 5-
phenylisoxazol-3-amine. The data obtained from these techniques are complementary and,
when analyzed together, allow for the confident confirmation of the molecule's identity and
purity. This guide serves as a foundational resource for researchers working with this important
heterocyclic scaffold, enabling them to interpret their own experimental data with greater
accuracy and confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2541051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

